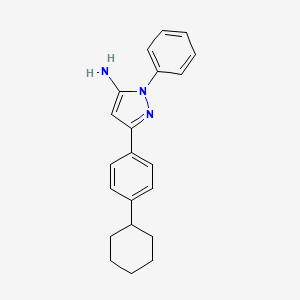

3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-amine, also known as CPPA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. CPPA is a pyrazole-based compound that has shown promising results in scientific research, particularly in the areas of neuroscience and cancer research.

Aplicaciones Científicas De Investigación

Functional Modification of Hydrogels

Researchers have explored the modification of polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels using various amine compounds, including aromatic amines similar to 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-amine, to improve their properties for medical applications. These modifications lead to increased thermal stability and enhanced antibacterial and antifungal activities, making them suitable for use in medical applications (Aly & El-Mohdy, 2015).

Synthesis of Antimicrobial Additives

Another study focused on the synthesis of new antimicrobial additives based on pyrimidine derivatives for use in polyurethane varnishes and printing ink pastes. These additives, which were derived from compounds structurally related to 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-amine, showed very good antimicrobial effects, enhancing the physical and mechanical properties of the polyurethane varnish formulations (El‐Wahab et al., 2015).

Development of Multicyclic Pyrazolo[3,4-b]pyridine Derivatives

A novel strategy for synthesizing multicyclic pyrazolo[3,4-b]pyridine derivatives was established, utilizing compounds related to 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-amine. This method allows for the creation of skeletally diverse derivatives with potential applications in various fields, including pharmaceutical research (Tu et al., 2014).

Synthesis of Fluorescent Pyrazoles

Research on the synthesis of fluorescent pyrazoles utilizing ketone derivatives of propargylamines has been reported. These compounds, which include structural motifs related to 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-amine, exhibit significant fluorescent properties, making them interesting candidates for applications in materials science and bioimaging (Odin et al., 2022).

Heterocyclic Dye Synthesis

The use of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid as a coupling component in the synthesis of heterocyclic dyes demonstrates the utility of pyrazole derivatives in the development of new dyes with potential applications in textiles and materials science. These studies show the adaptability of pyrazole-based compounds in synthesizing dyes with specific properties (Tao et al., 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been shown to interact with various cellular targets, influencing cell growth and proliferation

Mode of Action

Similar compounds have been shown to interact with their targets via various mechanisms, such as covalent binding or allosteric modulation . The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing cell growth, proliferation, or survival .

Biochemical Pathways

Compounds with similar structures have been shown to influence various cellular pathways, potentially affecting cell growth, proliferation, and survival

Result of Action

Similar compounds have been shown to exert various effects on cells, potentially influencing cell growth, proliferation, and survival

Propiedades

IUPAC Name |

5-(4-cyclohexylphenyl)-2-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3/c22-21-15-20(23-24(21)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h2,5-6,9-16H,1,3-4,7-8,22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIJTRBXAFYKPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C(=C3)N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3,5-Bis(trifluoromethyl)benzenesulfonamido]-3-(2-chlorophenyl)propanoic acid](/img/structure/B2907336.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2907343.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2907346.png)

![N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B2907347.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide](/img/structure/B2907348.png)

![(3S,4R)-4-(2,3-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2907350.png)

![ethyl 8-methyl-4,5-dihydro-1H-furano[2,3-g]indazole-7-carboxylate](/img/structure/B2907356.png)

![4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2907358.png)